(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid
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Overview
Description
A71378 is a Cholecystokinin (CCK) receptor agonist with high potency & selectivity for CCK-A receptors.
Scientific Research Applications
Computational Peptidology and Drug Design
A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) employed computational peptidology using conceptual density functional theory to analyze the chemical reactivity of peptides similar to the queried compound. This research is significant for drug design, as it predicts the reactivity descriptors and bioactivity scores of peptides, which are crucial for developing new pharmaceuticals (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of HIV Protease Inhibitors
In the context of synthesizing key components for HIV protease inhibitors, Shibata, Itoh, and Terashima (1998) conducted a study focusing on the synthesis of similar amino acid derivatives. Their work highlights the importance of such compounds in the development of treatments for significant health challenges like HIV (Shibata, Itoh, & Terashima, 1998).
Advancements in Enantiopure α-Amino Acids
Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, and López-Ruiz (2005) explored the efficient synthesis of enantiopure α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids. Their research provides insights into the production of complex amino acids for potential pharmaceutical applications (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).
Dipeptoid Degradation and Stability
Kearney, Mehta, and Radebaugh (1993) studied the degradation mechanisms of a dipeptoid similar to the queried compound, providing critical insights into its stability and degradation pathways. This knowledge is vital for understanding the behavior of such compounds in biological systems (Kearney, Mehta, & Radebaugh, 1993).
Stereoselective Synthesis Techniques
Yoshinari, Gessier, Noti, Beck, and Seebach (2011) focused on the stereoselective synthesis of fluoro-β-amino acids, which are closely related to the compound . Their work contributes to the broader field of synthesizing amino acid derivatives with specific stereochemistry, relevant for drug development (Yoshinari, Gessier, Noti, Beck, & Seebach, 2011).
properties
CAS RN |
127902-33-4 |
---|---|
Product Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid |
Molecular Formula |
C48H62N8O13S |
Molecular Weight |
991.1 g/mol |
IUPAC Name |
(3S)-4-[[(2R)-1-[2-[[(2S)-2-[[1H-indol-3-ylmethyl-[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]carbamoyl]amino]hexanoyl]carbamoyl]phenyl]propan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C48H62N8O13S/c1-5-7-16-38(53-41(57)24-21-31-19-22-34(23-20-31)69-70(66,67)68)45(62)51-28-42(58)56(29-33-27-50-37-18-12-11-14-35(33)37)48(65)54-39(17-8-6-2)46(63)55-44(61)36-15-10-9-13-32(36)25-30(3)52-47(64)40(49-4)26-43(59)60/h9-15,18-20,22-23,27,30,38-40,49-50H,5-8,16-17,21,24-26,28-29H2,1-4H3,(H,51,62)(H,52,64)(H,53,57)(H,54,65)(H,59,60)(H,55,61,63)(H,66,67,68)/t30-,38+,39+,40+/m1/s1 |
InChI Key |
YJRSAZMDFOJHLB-HECCNADXSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N(C)[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |
SMILES |
CCCCC(C(=O)NCC(=O)N(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C3=CC=CC=C3CC(C)NC(=O)C(CC(=O)O)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)N(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C3=CC=CC=C3CC(C)NC(=O)C(CC(=O)O)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXGWXDF |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 71378 A71378 desamino-Tyr(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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